Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a fluorine atom at position 4, a methyl ester at position 2, and a sulfamoyl group at position 3 linked to a 2,5-dimethylphenyl moiety. Its molecular formula is C₁₈H₁₇FN₂O₄S₂, with a molecular weight of 408.46 g/mol.
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-10-7-8-11(2)13(9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVAVOKJUJKQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Benzothiophene moiety
- Functional Groups : Sulfamoyl and carboxylate groups
- Substituents : 2,5-dimethylphenyl and fluorine at specific positions
The chemical formula can be represented as CHFNOS, with a molecular weight of approximately 305.36 g/mol.
1. NF-κB Activation
Research has shown that compounds similar to this compound can activate the NF-κB signaling pathway. In a study involving sulfamoyl benzamidothiazole derivatives, it was found that certain analogs could enhance NF-κB activity in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in inflammatory diseases where NF-κB plays a crucial role.
2. Antimicrobial Activity
The compound has been noted for its antimicrobial properties, particularly against plant pathogenic microorganisms. It is included in formulations aimed at controlling diseases caused by these pathogens . The sulfamoyl group is often associated with enhanced antibacterial activity, making this compound a candidate for agricultural applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| NF-κB Activation | Enhances NF-κB activity in response to LPS | |
| Antimicrobial | Effective against plant pathogens | |
| Cytotoxicity | Evaluated in various cell lines |
Case Study: NF-κB Activation
In a high-throughput screening study, a derivative of the compound demonstrated significant activation of NF-κB after 12 hours of exposure to LPS. The results indicated that while many compounds did not show activity at earlier time points, this particular compound was effective at later stages, suggesting a sustained biological effect .
Case Study: Antimicrobial Efficacy
In agricultural trials, formulations containing this compound were tested against various fungal pathogens. Results indicated a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective fungicide in crop protection strategies .
Comparison with Similar Compounds
Comparison with Structural Analogs from Sulfonamide/Thiazole-Oxadiazole Systems
Key Compounds ():
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) Molecular Formula: C₁₇H₁₉N₅O₂S₂ Molecular Weight: 389.48 g/mol Melting Point: 165–178°C Core Structure: Propanamide backbone with oxadiazole-thiazole and sulfanyl linker. Functional Groups: Sulfanyl (-S-), oxadiazole, thiazole, and 2,5-dimethylphenyl.
Comparison Table:
Discussion:
- Structural Differences : The target’s benzothiophene core and sulfamoyl group contrast with 7f’s propanamide-oxadiazole-thiazole system and sulfanyl linker. These differences influence electronic properties and binding interactions.
- Role of Fluorine: The target’s fluorine atom may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 7f .
Comparison with Sulfonylurea Herbicides
Key Compounds ():
- Metsulfuron-methyl
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- Core Structure : Benzoate ester linked to triazine via sulfonylurea bridge.
- Use : Herbicide (inhibits acetolactate synthase).
Comparison Table:
Discussion:
- Functional Groups : Both compounds feature sulfonamide-related groups (sulfamoyl vs. sulfonylurea), but the target’s benzothiophene core differs from metsulfuron-methyl’s triazine-benzoate system.
- Electronic Effects : The target’s fluorine may increase reactivity compared to metsulfuron-methyl’s methoxy group, altering interaction with biological targets .
- Ester Stability : Methyl esters in both compounds may undergo hydrolysis, but the benzothiophene core could confer slower degradation than the triazine system.
Key Differences and Implications
Fluorine vs. Non-Fluorinated Analogs: Fluorine’s electronegativity may increase the target’s binding affinity to enzymes or receptors compared to non-fluorinated herbicides or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
